(S)-tert-Butyl 3-iodopiperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-iodopiperidine-1-carboxylate is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activity .
Preparation Methods
The synthesis of (S)-tert-Butyl 3-iodopiperidine-1-carboxylate typically involves the iodination of a piperidine precursor. One common method is the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(S)-tert-Butyl 3-iodopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-tert-Butyl 3-iodopiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-iodopiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(S)-tert-Butyl 3-iodopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 3-chloropiperidine-1-carboxylate: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
tert-Butyl 3-bromopiperidine-1-carboxylate: Contains a bromine atom, which also affects its chemical properties and applications.
tert-Butyl 3-fluoropiperidine-1-carboxylate: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties.
The uniqueness of this compound lies in its specific reactivity due to the iodine atom, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C10H18INO2 |
---|---|
Molecular Weight |
311.16 g/mol |
IUPAC Name |
tert-butyl (3S)-3-iodopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
JXEZFSNOYBRXFT-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)I |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)I |
Origin of Product |
United States |
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